molecular formula C11H10O2 B1365228 Ethyl 2-ethynylbenzoate CAS No. 74185-31-2

Ethyl 2-ethynylbenzoate

Cat. No. B1365228
CAS RN: 74185-31-2
M. Wt: 174.2 g/mol
InChI Key: RDKANJFJBXFYSA-UHFFFAOYSA-N
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Description

Ethyl 2-ethynylbenzoate is a chemical compound with the molecular formula C11H10O212. It is used in various applications in the field of chemistry. However, detailed information specifically about Ethyl 2-ethynylbenzoate is limited and not readily available in the literature.



Synthesis Analysis

The synthesis of ester compounds like Ethyl 2-ethynylbenzoate typically involves the reaction of a carboxylic acid or its derivatives with an alcohol3. However, specific synthesis methods for Ethyl 2-ethynylbenzoate are not readily available in the literature.



Molecular Structure Analysis

The molecular structure of Ethyl 2-ethynylbenzoate consists of 11 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms12. However, detailed structural analysis or crystallographic data for this compound is not readily available in the literature.



Chemical Reactions Analysis

Information on specific chemical reactions involving Ethyl 2-ethynylbenzoate is not readily available in the literature. However, ester compounds like Ethyl 2-ethynylbenzoate can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents3.



Physical And Chemical Properties Analysis

Ethyl 2-ethynylbenzoate has a molecular weight of 178.23 g/mol4. However, detailed information on the physical and chemical properties of Ethyl 2-ethynylbenzoate, such as melting point, boiling point, solubility, and spectral data, is not readily available in the literature.


Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry

  • Ethyl 2-ethynylbenzoate derivatives are used as key intermediates in the synthesis of complex heterocyclic compounds. For instance, 2-(2-Bromophenyl)ethyl groups, related to ethyl 2-ethynylbenzoate, have been utilized in radical cyclization reactions onto azoles, leading to the formation of tri- and tetra-cyclic heterocycles (Allin et al., 2005).
  • The compound also finds applications in the synthesis of 2,3-disubstituted indole through palladium(II)-catalyzed cyclization with alkenylation reactions, indicating its versatility in organic synthesis (Yasuhara et al., 2002).

Polymer Chemistry and Material Science

  • In the field of polymer chemistry, derivatives of ethyl 2-ethynylbenzoate have been used for the synthesis of functional poly(phenylacetylenes). These polymers exhibit variable molecular weights and have potential applications in materials science due to their unique structural and physical properties (Pauly & Théato, 2012).

Applications in Sensing Technology

  • Ethyl 2-ethynylbenzoate derivatives have been utilized in the development of resistive-type sensors for the detection of carbon dioxide (CO2) gas. These compounds show significant changes in resistance values upon exposure to CO2, demonstrating their potential in environmental monitoring and sensing applications (Daud et al., 2019).

Chiroptical Property Applications

  • The derivatives of ethyl 2-ethynylbenzoate have been investigated for their thermoresponsive chiroptical properties. For example, cis-transoidal poly(4‘-ethynylbenzo-15-crown-5) exhibited temperature-dependent chiroptical on−off switching, highlighting its potential in smart material applications (Sakai et al., 2006).

Antimicrobial and Antifungal Activities

  • Ethyl 2-ethynylbenzoate derivatives have shown promise in antimicrobial and antifungal applications. For instance, compounds derived from ethyl 2,4-dihydroxy-5,6-dimethylbenzoate displayed strong antifungal activity against various fungi and cytotoxicity against human tumor cell lines, indicating their potential in pharmaceutical applications (Silva et al., 2005).

Fluorogenic and Chromogenic Probes

  • Ethyl 2-ethynylbenzoate derivatives, such as 3-Ethynylbenzoate, function as novel fluorogenic and chromogenic probes for detecting bacterial strains expressing certain metabolic pathways. This demonstrates their utility in microbiological research and diagnostics (Clingenpeel et al., 2005)

Safety And Hazards

Specific safety and hazard information for Ethyl 2-ethynylbenzoate is not readily available in the literature. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.


Future Directions

The future directions of research involving Ethyl 2-ethynylbenzoate are not readily available in the literature. However, ester compounds like Ethyl 2-ethynylbenzoate have a wide range of applications in fields such as organic synthesis, medicinal chemistry, and materials science, suggesting potential areas for future research3.


Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

ethyl 2-ethynylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-3-9-7-5-6-8-10(9)11(12)13-4-2/h1,5-8H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKANJFJBXFYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473471
Record name Ethyl 2-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-ethynylbenzoate

CAS RN

74185-31-2
Record name Ethyl 2-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Yaman - 2017 - open.metu.edu.tr
… The starting material, ethyl 2-iodobenzoate was first converted to ethyl 2-ethynylbenzoate and its derivatives substituted at the alkyne carbon atom. Ester functionality was converted into …
Number of citations: 2 open.metu.edu.tr
K Sekine, A Ushiyama, Y Endo… - The Journal of Organic …, 2020 - ACS Publications
… The esulting crude product was purified by silica gel column chromatography (hexane/EtOAc = 20/1) to give the ethyl 2-ethynylbenzoate (460 mg, 33%) as a brown solid: 1 H NMR (300 …
Number of citations: 18 pubs.acs.org

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